
AZD-6280
Descripción general
Descripción
AZD-6280 es un modulador parcial novedoso del receptor del ácido gamma-aminobutírico A. Ha mostrado mayor eficacia in vitro en los subtipos alfa-2 y alfa-3 en comparación con los subtipos alfa-1 y alfa-5 . Este compuesto ha sido investigado principalmente por sus posibles efectos ansiolíticos y su perfil de efectos secundarios favorable en comparación con otros compuestos similares .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para AZD-6280 implican la preparación de una solución madre mediante la disolución de 2 mg del fármaco en 50 μL de dimetilsulfóxido, lo que da como resultado una concentración de solución madre de 40 mg/mL . Los métodos de producción industrial para this compound no se detallan ampliamente en la literatura disponible.
Análisis De Reacciones Químicas
AZD-6280 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido para la disolución y almacenamiento a temperaturas específicas para mantener la estabilidad . Los principales productos formados a partir de estas reacciones no se detallan explícitamente en las fuentes disponibles.
Aplicaciones Científicas De Investigación
Se ha utilizado en ensayos clínicos para investigar sus efectos sobre la sedación, la cognición y la electroencefalografía en comparación con el lorazepam . Además, AZD-6280 se ha estudiado por su impacto en la farmacocinética del midazolam y la cafeína en voluntarios sanos . Su modulación selectiva del receptor del ácido gamma-aminobutírico A lo convierte en un compuesto valioso para la investigación sobre la ansiedad y la sedación .
Mecanismo De Acción
AZD-6280 ejerce sus efectos mediante la modulación selectiva del receptor del ácido gamma-aminobutírico A, específicamente dirigido a los subtipos alfa-2 y alfa-3 . Esta modulación selectiva da como resultado un perfil farmacodinámico distinto, con posibles efectos ansiolíticos relacionados con la concentración y un perfil de efectos secundarios más favorable en comparación con el lorazepam . Los objetivos moleculares y las vías implicadas en su mecanismo de acción incluyen los subtipos alfa-2 y alfa-3 del receptor del ácido gamma-aminobutírico A .
Comparación Con Compuestos Similares
AZD-6280 es único en su modulación selectiva de los subtipos alfa-2 y alfa-3 del receptor del ácido gamma-aminobutírico A, lo que lo diferencia de otros compuestos similares como el lorazepam . Otros compuestos similares incluyen AZD8529 y AZD7325, que se han estudiado por sus transformaciones metabólicas y perfiles de seguridad . La firma electroencefalográfica distintiva y el perfil de efectos secundarios favorable de this compound resaltan su singularidad en comparación con estos compuestos similares .
Actividad Biológica
AZD-6280 is a novel small molecule primarily developed as a pharmacological agent targeting the gamma-aminobutyric acid type A (GABA) receptors, specifically the alpha-2 and alpha-3 subtypes. This compound is classified as investigational and has garnered attention for its potential applications in treating anxiety disorders. Its mechanism of action as a positive allosteric modulator allows it to enhance the effects of endogenous GABA, leading to increased inhibitory neurotransmission in the central nervous system without the sedative side effects commonly associated with traditional anxiolytics.
Chemical Structure and Properties
This compound has the molecular formula CHNO, featuring a unique structure that includes a cinnoline ring fused with a carboxylic acid amide group, along with amino and dimethoxyphenyl substitutions. The presence of these functional groups suggests potential interactions within biological systems, warranting further investigation into its pharmacological properties.
Table 1: Comparison of this compound with Other Compounds
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Positive allosteric modulator | Selective for alpha-2 and alpha-3 subtypes; minimal sedation |
AZD-7325 | Positive allosteric modulator | Selective for alpha-2 subtype; sedative effects minimized |
Clonazepam | Benzodiazepine agonist | Rapid onset; higher sedation potential |
Diazepam | Benzodiazepine agonist | Broad spectrum anxiolytic; addictive potential |
L838,417 | Positive allosteric modulator | Selective for alpha-1 subtype; sedative effects present |
This compound acts as a positive allosteric modulator at the GABA receptor, specifically enhancing the receptor's response to GABA at the alpha-2 and alpha-3 subtypes. This modulation can lead to anxiolytic effects, making it a promising candidate for anxiety treatment without causing significant sedation or cognitive impairment.
Clinical Studies
Clinical trials have assessed this compound's pharmacodynamic effects compared to lorazepam, a widely used anxiolytic. In a double-blind, randomized study involving sixteen healthy males, this compound was administered in doses of 10 mg and 40 mg. The results indicated that while this compound produced dose-dependent effects on saccadic peak velocity (SPV), these were significantly smaller than those induced by lorazepam. This suggests that this compound may offer a more favorable side effect profile.
Key Findings from Clinical Trials
- Saccadic Peak Velocity (SPV) :
- This compound (10 mg): -22.6 deg/s
- This compound (40 mg): -50.0 deg/s
- Lorazepam: -62.9 deg/s
- Statistical significance: P < 0.001
The study concluded that this compound's pharmacodynamic profile aligns with its specificity at the GABA receptor subtypes, indicating potential for therapeutic use in anxiety management.
Future Directions and Research Opportunities
Ongoing research aims to explore the efficacy of this compound in various neurological conditions where GABA signaling is disrupted. Its selective modulation of specific receptor subtypes holds promise for developing new anxiolytic therapies that minimize side effects associated with existing treatments.
Propiedades
IUPAC Name |
4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCZRPXYVDQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915944 | |
Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942436-93-3 | |
Record name | AZD-6280 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942436933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-6280 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-6280 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Z1OEH19D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.